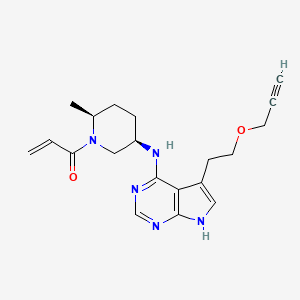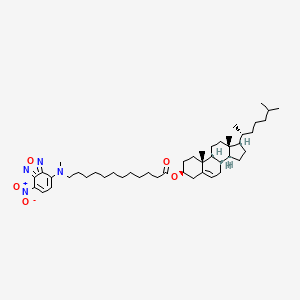
Arbemnifosbuvir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アルベムニフォスブビルは、Atea Pharmaceuticalsによって開発された調査中の抗ウイルス化合物です。それは、ウイルスのRNA依存性RNAポリメラーゼ(RdRp)を標的とすることによりウイルスの複製を阻害するように設計されたヌクレオチドアナログプロドラッグです。アルベムニフォスブビルは、C型肝炎やCOVID-19を含むさまざまなウイルス感染症の治療において可能性を示しています。
準備方法
合成経路と反応条件
アルベムニフォスブビルの合成は、容易に入手可能な出発物質から開始し、複数のステップが含まれます。重要なステップには、ヌクレオチドアナログの形成と、その後の生物学的利用能と抗ウイルス活性を高めるための修飾が含まれます。合成経路には通常、以下が含まれます。
ヌクレオチドアナログの形成: このステップでは、プリンまたはピリミジン塩基を糖部分とカップリングして、ヌクレオチドアナログを形成します。
リン酸化: ヌクレオチドアナログは、抗ウイルス活性に不可欠なリン酸基を導入するためにリン酸化されます。
プロドラッグ修飾: リン酸化されたヌクレオチドアナログは、経口バイオアベイラビリティや代謝安定性などの薬物動態学的特性を改善するためにさらに修飾されます。
工業的製造方法
アルベムニフォスブビルの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、反応条件の最適化、精製ステップ、および品質管理対策が含まれ、最終製品の一貫性と純度が確保されます。高度な技術と機器を使用することにより、安全性と効率性の高い基準を維持しながら、生産規模を拡大することができます。
化学反応解析
反応の種類
アルベムニフォスブビルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化反応を起こす可能性があり、代謝物の生成につながる可能性があります。
還元: 還元反応は、化合物に存在する官能基を修飾し、その活性を影響を与える可能性があります。
置換: 置換反応は、分子の特定の部位で起こり、異なるアナログの生成につながる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬と条件には、以下が含まれます。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: ハロゲンやアルキル化剤など。
生成される主な生成物
これらの反応から生成される主な生成物には、アルベムニフォスブビルのさまざまな代謝物やアナログが含まれ、抗ウイルス活性や薬物動態学的特性が異なります。
科学研究への応用
化学: この化合物は、ヌクレオチドアナログとそのウイルス酵素との相互作用を研究するためのモデルとして役立ちます。
生物学: アルベムニフォスブビルに関する研究は、ウイルスの複製メカニズムと抗ウイルス耐性の発達を理解するのに役立ちます。
医学: アルベムニフォスブビルは、C型肝炎やCOVID-19を含むウイルス感染症の治療薬として調査されています。臨床試験では、ウイルス量を減らし、患者の転帰を改善するという有望な結果が示されています。
産業: 抗ウイルス剤としてのこの化合物の可能性から、治療薬としての大量生産と流通が検討されています。
化学反応の分析
Types of Reactions
Arbemnifosbuvir undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound, affecting its activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various metabolites and analogs of this compound, which may have different levels of antiviral activity and pharmacokinetic properties.
科学的研究の応用
Chemistry: The compound serves as a model for studying nucleotide analogs and their interactions with viral enzymes.
Biology: Research on arbemnifosbuvir helps in understanding the mechanisms of viral replication and the development of antiviral resistance.
Medicine: this compound is being investigated as a treatment for viral infections, including hepatitis C and COVID-19. Clinical trials have shown promising results in reducing viral load and improving patient outcomes.
Industry: The compound’s potential as an antiviral agent has led to its consideration for large-scale production and distribution as a therapeutic drug.
作用機序
アルベムニフォスブビルは、ウイルスのRNA依存性RNAポリメラーゼ(RdRp)を標的とすることで抗ウイルス効果を発揮します。この化合物は、複製中にウイルスRNAに組み込まれる活性型に代謝されます。この組み込みにより、鎖の終結とウイルスRNA合成の阻害が起こります。鎖の終結とヌクレオチジル転移酵素(NiRAN)ドメインの阻害を含む二重の作用機序により、さまざまなウイルス株にわたって耐性に対する高い障壁と広範な抗ウイルス活性が生まれます。
類似の化合物との比較
アルベムニフォスブビルは、以下のような他の類似の化合物と比較されています。
レムデシビル: COVID-19の治療に使用される別のヌクレオチドアナログプロドラッグ。両方の化合物はRdRpを標的としますが、アルベムニフォスブビルは耐性に対するより高い障壁を示しています。
ソフォスブビル: C型肝炎の治療に使用されるソフォスブビルもRdRpを標的としますが、化学構造と薬物動態学的特性が異なります。
モルヌピラビル: 作用機序が類似しているが、化学構造と代謝プロファイルが異なる抗ウイルス化合物。
アルベムニフォスブビルの独自性は、その二重の作用機序と広域スペクトル抗ウイルス活性にあり、さまざまなウイルス感染症の治療に有望な候補となっています。
類似化合物との比較
Arbemnifosbuvir is compared with other similar compounds, such as:
Remdesivir: Another nucleotide analog prodrug used for treating COVID-19. While both compounds target RdRp, this compound has shown a higher barrier to resistance.
Sofosbuvir: Used for treating hepatitis C, sofosbuvir also targets RdRp but differs in its chemical structure and pharmacokinetic properties.
Molnupiravir: An antiviral compound with a similar mechanism of action but different chemical structure and metabolic profile.
This compound’s uniqueness lies in its dual mechanism of action and broad-spectrum antiviral activity, making it a promising candidate for treating various viral infections.
特性
CAS番号 |
1998705-63-7 |
|---|---|
分子式 |
C24H33FN7O7P |
分子量 |
581.5 g/mol |
IUPAC名 |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C24H33FN7O7P/c1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32/h6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30)/t14-,16+,18+,22+,24+,40+/m0/s1 |
InChIキー |
OISLSHLAXHALQZ-UXWKOXIMSA-N |
異性体SMILES |
C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |
正規SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


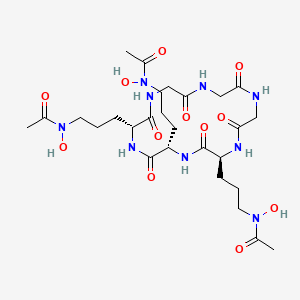
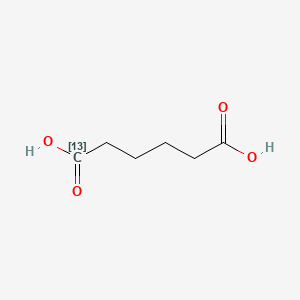

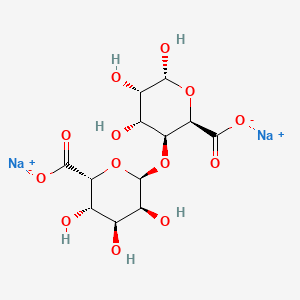
![(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12392215.png)
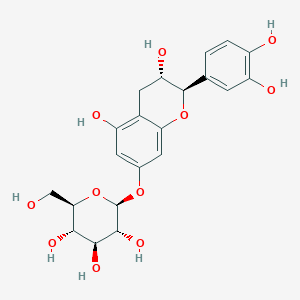
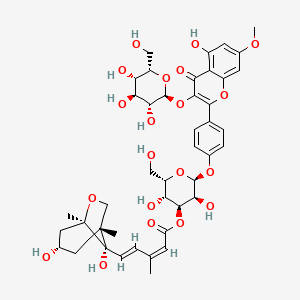
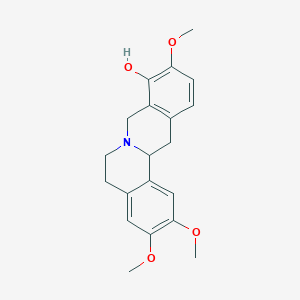
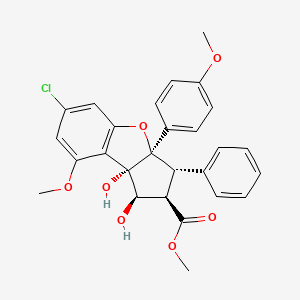
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)
